molecular formula C8H14ClNOS B6183939 (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo CAS No. 2624108-77-4

(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo

Cat. No. B6183939
CAS RN: 2624108-77-4
M. Wt: 207.7
InChI Key:
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Description

(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo (abbreviated as 7ATBN-HCl) is a compound with a bicyclic structure with an amino acid side chain. Its unique structure provides a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. 7ATBN-HCl has been studied to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The exact mechanism of action of (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo is not fully understood. However, it is believed that the compound interacts with the active site of enzymes, leading to the formation of an enzyme-substrate complex. This complex then undergoes a conformational change, which leads to the formation of a product. Additionally, it is believed that the compound may interact with other proteins, leading to the formation of a protein-substrate complex, which then undergoes a conformational change, leading to the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo are not yet fully understood. However, it has been observed that the compound has a significant effect on the activity of enzymes, and can inhibit the activity of certain enzymes. Additionally, it has been observed that the compound can interact with proteins, leading to the formation of protein-substrate complexes, which can then undergo a conformational change, leading to the formation of a product.

Advantages and Limitations for Lab Experiments

(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo is a useful compound for laboratory experiments due to its unique structure and its ability to interact with enzymes and proteins. The compound is relatively inexpensive and easy to synthesize, making it an attractive choice for laboratory studies. Additionally, the compound is soluble in a variety of solvents, making it suitable for use in a wide range of experiments. However, the compound is highly reactive and can be easily degraded by light or heat, making it unsuitable for long-term storage.

Future Directions

The potential future directions for (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo research include: further investigation into the mechanism of action of the compound; further investigation into the biochemical and physiological effects of the compound; further investigation into the effects of substituents on the conformational behavior of bicyclic systems; further investigation into the effects of hydrogen bonding on the conformation of bicyclic systems; further investigation into the effects of solvents on the conformational behavior of bicyclic systems; and further investigation into the potential therapeutic applications of the compound.

Synthesis Methods

The synthesis of (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo has been reported in a number of research papers. Generally, the synthesis involves the reaction of a thiabicyclo[3.3.1]nonane-9-one derivative with an amino acid side chain. This reaction is usually carried out under anhydrous conditions, and yields (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo in high yield.

Scientific Research Applications

(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo has been used as a model compound in a number of scientific research studies. In particular, it has been used to study the effects of substituents on the conformational behavior of bicyclic systems, as well as to study the effects of hydrogen bonding on the conformation of bicyclic systems. Additionally, (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo has been used to study the effects of substituents on the conformational behavior of bicyclic systems in the presence of solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethylcyclohexanone", "thiourea", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium cyanoborohydride", "acetic acid", "ethanol" ], "Reaction": [ "1. Condensation of 2,5-dimethylcyclohexanone with thiourea in the presence of sodium hydroxide to form 2,5-dimethyl-3-thioxocyclohexanone", "2. Reduction of 2,5-dimethyl-3-thioxocyclohexanone with sodium bisulfite and sodium nitrite in the presence of hydrochloric acid to form (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-ol", "3. Conversion of (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-ol to (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo by treatment with sodium cyanoborohydride in the presence of acetic acid and ethanol", "4. Quenching of the reaction mixture with hydrochloric acid to obtain the final product as a hydrochloride salt" ] }

CAS RN

2624108-77-4

Product Name

(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo

Molecular Formula

C8H14ClNOS

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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